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Compound of Interest

Compound Name: 3-Bromopyridine-4-thiol

Cat. No.: B1314180

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the compound 3-
Bromopyridine-4-thiol (CAS No. 82264-72-0). Due to the limited availability of experimental
data in the public domain for this specific molecule, this document outlines the expected
spectral characteristics based on the analysis of its parent compound, 3-bromopyridine, and
general principles of spectroscopy. It also provides standard experimental protocols for
acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data.

Chemical Structure and Properties
e Compound Name: 3-Bromopyridine-4-thiol

e CAS Number: 82264-72-0

e Molecular Formula: CsH4BrNS

e Molecular Weight: 190.06 g/mol

« Structure: =.Chemical structure of 3-Bromopyridine-4-thiol
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Predicted Spectroscopic Data

While specific experimental data for 3-Bromopyridine-4-thiol is not readily available, the
following tables summarize the predicted data based on the known spectra of related
compounds such as 3-bromopyridine and general spectroscopic principles.

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~8.4 d ~4.8 H-2

~7.9 d ~4.8 H-6

~3.5-4.5 brs - S-H

Note: The chemical shifts are predictions and may vary depending on the solvent and

concentration.
. i 13
Chemical Shift (8) ppm Assignment
~150-155 C-2
~120-125 C-3
~145-150 C-4
~130-135 C-5
~150-155 C-6

Note: The thiol group's effect on the carbon chemical shifts of the pyridine ring is estimated.

Table 3: Predicted Key IR Absorption Bands
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Wavenumber (cm~?) Functional Group Vibration Mode
~3100-3000 C-H (aromatic) Stretching
~2600-2550 S-H Stretching
~1600-1450 C=C, C=N (aromatic ring) Stretching
~1100-1000 C-Br Stretching

Table 4: Predicted Mass Spectrometry Data

mlz Interpretation

[M]* molecular ion peak (presence of Br

190/192 _

isotopes)
111 [M-Br]*
84 [M-Br-HCNJ*

Standard Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a

deuterated solvent (e.g., CDCIs, DMSO-ds). Tetramethylsilane (TMS) is used as an internal

standard (0 ppm).

e H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Number of Scans: 16-64.

o Relaxation Delay: 1-2 seconds.
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o Spectral Width: -2 to 12 ppm.

e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled single-pulse experiment.
o Number of Scans: 1024 or more.
o Relaxation Delay: 2 seconds.

o Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

 Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
e Sample Preparation:

o Solid: A small amount of the sample is mixed with KBr powder and pressed into a thin
pellet.

o Liquid/Solution: A thin film of the sample is placed between two NaCl or KBr plates.

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~1.

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - El, Electrospray lonization - ESI).

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) at a low concentration.

o Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio
(m/z) of the resulting ions is measured.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

Conclusion

While experimental spectroscopic data for 3-Bromopyridine-4-thiol is not widely published,
this guide provides a foundational understanding of its expected spectral properties. The
provided protocols offer a standardized approach for researchers to obtain and analyze the
necessary data for the complete characterization of this compound. The logical workflow
presented can be adapted for the analysis of other novel chemical entities in a research and
development setting.

 To cite this document: BenchChem. [Spectroscopic Data for 3-Bromopyridine-4-thiol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1314180?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

